molecular formula C5H5BrN2 B1515311 3-Bromo-4-methylpyridazine CAS No. 1416373-61-9

3-Bromo-4-methylpyridazine

Cat. No.: B1515311
CAS No.: 1416373-61-9
M. Wt: 173.01 g/mol
InChI Key: JBMFDMSMPJLATB-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyridazine ( 1416373-61-9) is a high-purity brominated heterocyclic compound offered for research and development purposes. With the molecular formula C5H5BrN2 and a molecular weight of 173.01, it serves as a versatile building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles . This compound requires specific storage conditions to maintain its stability and is recommended to be kept in an inert atmosphere, preferably in a freezer under -20°C . As a valuable intermediate, it is intended for use in laboratory-scale investigations and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMFDMSMPJLATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855662
Record name 3-Bromo-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416373-61-9
Record name 3-Bromo-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 4 Methylpyridazine and Analogous Pyridazine Derivatives

Cycloaddition Approaches to Functionalized Pyridazine (B1198779) Cores

Cycloaddition reactions are powerful tools for the de novo synthesis of heterocyclic systems, including pyridazines. These methods involve the formation of the six-membered ring from acyclic precursors in a controlled manner, allowing for the introduction of desired substituents.

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a prominent strategy for synthesizing pyridazine rings. wikipedia.org This reaction typically involves the cycloaddition of an electron-poor diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. wikipedia.orgnih.govsigmaaldrich.com The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a small molecule, commonly nitrogen gas, to form the aromatic pyridazine ring. nih.gov

This methodology is particularly useful for creating highly functionalized pyridazines. For instance, a Lewis acid-mediated IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can produce functionalized pyridazines, including 3-bromo-pyridazines, with a high degree of regioselectivity. organic-chemistry.org The versatility of this approach has been demonstrated in the synthesis of various pyridazine derivatives on a DNA-encoded library platform, showcasing its broad substrate scope. nih.gov

DieneDienophileConditionsProduct Type
1,2,4,5-tetrazine derivativesElectron-rich alkenes (e.g., enamines, vinyl ethers)Typically mild, room temperatureFunctionalized Dihydropyridazines
3-Bromo-1,2,4,5-tetrazineSilyl enol etherLewis acid catalysis3-Bromo-pyridazines
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateOptically active enol etherRoom temperatureHighly functionalized 1,2-diazine

This table summarizes typical components and outcomes of IEDDA reactions for pyridazine synthesis.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like pyridazines by combining three or more starting materials in a single synthetic operation. acsgcipr.org These reactions are valued for their atom economy and procedural simplicity. acsgcipr.orgresearchgate.net A common approach for pyridazine synthesis involves the condensation of 1,4-dicarbonyl compounds (or their equivalents) with hydrazine (B178648) or its derivatives. wikipedia.org

For example, pyridazinones can be synthesized via a copper(I)-catalyzed multicomponent cyclization that combines aldehydes, hydrazines, and alkynylesters. nih.gov This method is highly regioselective, yielding the six-membered pyridazinone ring exclusively. nih.gov Another strategy involves the ultrasound-promoted synthesis of pyridazinones and phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines, using a recyclable ionic liquid catalyst, which results in high yields and short reaction times. researchgate.net While not directly yielding 3-bromo-4-methylpyridazine, these MCRs create functionalized pyridazine cores that can be further elaborated.

Direct Halogenation and Methylation Strategies on Pyridazine Ring Systems

Direct functionalization of the pyridazine ring is an alternative approach. However, pyridazine is an electron-deficient heterocycle, which makes it resistant to standard electrophilic aromatic substitution (EAS) reactions like direct bromination or Friedel-Crafts methylation. youtube.comthieme-connect.de Such reactions often require harsh conditions and can result in low yields. For instance, the nitration of pyridine (B92270), a related heterocycle, requires temperatures around 300°C. youtube.com The presence of two adjacent nitrogen atoms in the pyridazine ring further deactivates the system towards electrophilic attack. thieme-connect.de Consequently, direct, one-step halogenation and methylation to produce this compound from pyridazine is generally not a favored synthetic route.

Derivatization from Precursor Pyridazines

A more common and effective strategy involves the stepwise functionalization of a pre-existing pyridazine or a related precursor. This allows for precise control over the position of the substituents.

Introducing a bromine atom onto a pyridazine ring can be achieved through several methods, often starting from a precursor with a directing or activating group. One effective method is a Sandmeyer-type reaction, where an amino group on the pyridazine ring is converted into a diazonium salt and subsequently displaced by a bromide ion. For the analogous 3-bromo-4-methylpyridine, a high-yield synthesis involves the diazotization of 3-amino-4-methylpyridine (B17607) in the presence of hydrogen bromide and bromine, followed by treatment with sodium nitrite. chemicalbook.comgoogle.com This general principle can be applied to pyridazine precursors.

Direct bromination can be feasible if the pyridazine ring is sufficiently activated by electron-donating groups. For example, regioselective bromination of 3-chloro-6-phenylpyridazine (B182944) with N-bromosuccinimide (NBS) occurs at the 4-position due to the directing effect of the phenyl group. Similarly, imidazo[1,2-b]pyridazine (B131497) derivatives can be regioselectively brominated using NBS. nih.gov

Starting MaterialReagent(s)ProductKey Transformation
3-Amino-4-methylpyridazine (hypothetical)HBr, Br₂, NaNO₂This compoundSandmeyer-type reaction
Activated Pyridazine (e.g., with donor groups)N-Bromosuccinimide (NBS)Brominated PyridazineElectrophilic Bromination
3,6-DichloropyridazinePivaloylamine (substitution), then Br₂4-Bromo-3-chloro-6-(pivaloylamino)pyridazineDirected Electrophilic Bromination

This table illustrates common strategies for introducing bromine onto a pyridazine ring.

Introducing a methyl group onto a bromo-substituted pyridazine is often accomplished via modern cross-coupling reactions. biu.ac.il The bromine atom in a compound like 3-bromopyridazine (B1282269) serves as an excellent handle for such transformations. innospk.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are powerful methods for forming new carbon-carbon bonds.

For instance, a Suzuki coupling reaction would involve reacting 3-bromopyridazine with a methylboronic acid derivative in the presence of a palladium catalyst and a base. While specific examples for this compound are not abundant in the provided results, the methylation of various halo-pyridines and other N-heterocycles is a well-established and versatile method. biu.ac.ilresearchgate.net Radical methylation is another possibility, where a methyl radical source is used to substitute a group on the pyridine ring. researchgate.net

Reaction TypeBromo-pyridazine SubstrateMethylating AgentCatalyst/Conditions
Suzuki Coupling3-Bromopyridazine derivativeMethylboronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
Stille Coupling3-Bromopyridazine derivativeMethyltributylstannanePd catalyst
Radical MethylationPyridine N-oxide derivativePeroxideNeat conditions, radical initiator

This table outlines modern cross-coupling methods applicable for the methylation of bromopyridazines.

Green Chemistry Approaches in Pyridazine Synthesis

The development of environmentally benign synthetic methodologies is a central focus of modern chemistry. In the synthesis of pyridazine derivatives, green chemistry principles are being increasingly applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key among these approaches are the use of alternative energy sources like ultrasound and microwave irradiation, as well as the application of novel reaction media such as ionic liquids. These techniques offer significant advantages over traditional synthetic methods, including shorter reaction times, higher yields, and simpler work-up procedures.

Ultrasound-Assisted Synthetic Routes

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. researchgate.net The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. nih.gov This energy input can significantly enhance reaction rates and yields.

Ultrasound irradiation has been successfully employed in the synthesis of various heterocyclic compounds, including pyridazine derivatives. dntb.gov.ua For instance, the synthesis of S-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivatives from 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-pyridazine has been achieved using ultrasound, showing improved efficiency over conventional heating methods. researchgate.net This approach not only accelerates the reaction but also promotes cleaner transformations. researchgate.net While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the successful application of this technique to analogous structures suggests its potential as a viable and green synthetic route.

Research has demonstrated that ultrasound-assisted methods can lead to the formation of various pyridazine-based structures with good yields and in significantly reduced reaction times. dntb.gov.uamdpi.com For example, the synthesis of N-substituted pyrroles has been achieved sonochemically in the presence of ZnO nanoparticles under solvent-free conditions. dntb.gov.ua The application of ultrasound in the synthesis of hydrazones of 1-phenylimidazo[1,5-a]pyridine-3-carbohydrazide has also been reported, highlighting the mild reaction conditions and shorter reaction times as key advantages. tandfonline.com

Table 1: Examples of Ultrasound-Assisted Synthesis of Pyridazine Analogs and Related Heterocycles

Starting Material(s)ProductReaction ConditionsYield (%)Reference
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-pyridazine and various thiolsS-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivativesUltrasound irradiationNot specified researchgate.net
Bis-enaminone and aryldiazonium chloridesBis-pyridazin-3(2H)-one derivativesUltrasound irradiationNot specified dntb.gov.ua
1-phenylimidazo[1,5-a]pyridine-3-carbohydrazide and aromatic aldehydesHydrazones of 1-phenylimidazo[1,5-a]pyridine-3-carbohydrazideUltrasound irradiation70-92 tandfonline.com
N-[substituted phenyl]hydrazine carboxamide and 1H-Indole-2,3-dioneN-(substituted phenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamideWater-glycerol (6:4), Ultrasonication (20 KHz; 130 W), 5-20 minGood nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering rapid and efficient heating that often leads to dramatic reductions in reaction times and improvements in product yields. georgiasouthern.eduresearchgate.net Unlike conventional heating, microwave irradiation directly couples with the molecules of the reaction mixture, leading to uniform and rapid heating.

The synthesis of a wide array of pyridazine and pyridazinone derivatives has been successfully achieved using microwave technology. asianpubs.orgasianpubs.org For instance, the condensation of 6-substituted phenyl-2,3,4,5-tetrahydropyridazine-3-one with various reagents to form fused pyridazine systems has been efficiently carried out under microwave irradiation. asianpubs.org These methods often result in higher yields and shorter reaction times compared to conventional heating protocols. georgiasouthern.edunih.gov

One notable application is the three-component synthesis of novel 1-thiazolyl-pyridazinedione derivatives, which was conducted under microwave irradiation using chitosan (B1678972) as a biodegradable catalyst. mdpi.com This approach highlights the synergy between microwave heating and green catalysts to create efficient and environmentally friendly synthetic pathways. mdpi.com The synthesis of tri-substituted pyridazine derivatives has also been explored using microwave-assisted reactions to shorten reaction times and produce high, efficient yields. georgiasouthern.edu

Table 2: Examples of Microwave-Assisted Synthesis of Pyridazine Derivatives

Starting Material(s)ProductReaction ConditionsTimeYield (%)Reference
3-chloro-6-substituted phenyl pyridazine and sodium azide (B81097) in DMF6-substituted phenyl tetrazolo(1,5-b)pyridazineMicrowave irradiation1-3 minNot specified asianpubs.orgasianpubs.org
Maleic anhydride, 2-aminothiazole, and hydrazine hydrate1-thiazolyl-pyridazinedione derivativesMicrowave irradiation (500 W, 150 °C), Chitosan catalyst2 minHigh/Efficient mdpi.com
3-Hydroxy-pyridine-2-carbonitrile and various reagents3-substituted 2-iminopyrido[2,3-e] asianpubs.orgnih.govoxazin-4-onesMicrowave irradiationNot specifiedNot specified researchgate.net
3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine, β-keto ester, and ammonium (B1175870) acetate1,4-dihydropyridine nucleoside analoguesBa(NO3)2 catalyst, Microwave irradiation, solvent-freeShort86-96 rsc.org

Ionic Liquid-Mediated Synthesis Techniques

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents in organic synthesis. umk.pl Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents (VOCs). umk.pl Furthermore, the properties of ionic liquids can be tuned by modifying the cation and anion, allowing for the design of task-specific reaction media.

The use of ionic liquids as solvents and catalysts has been explored for the synthesis of various heterocyclic compounds, including pyrimidine (B1678525) and piperazine (B1678402) derivatives. jsynthchem.comnih.gov For example, 1-butyl-3-methylimidazolium bromide ([bmim][Br]) has been used as a reaction medium for the three-component condensation to produce 3-aminoimidazo[1,2-α]pyridines. umk.pl In some cases, the ionic liquid can be recovered and reused, further enhancing the green credentials of the process. jsynthchem.com

A notable example is the synthesis of spiro[indole-3,2'- asianpubs.orgnih.govthiazine]-2,4'-dione and spiro[acenaphthylene-1,2'- asianpubs.orgnih.govthiazine]dione libraries in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]). ias.ac.in This protocol proceeded in good to excellent yields with short reaction times and a simple work-up procedure, with the ionic liquid acting as both the solvent and catalyst. ias.ac.in While direct application to this compound synthesis is yet to be widely reported, the versatility of ionic liquids suggests they hold promise for the development of cleaner synthetic routes for this and other pyridazine derivatives.

Table 3: Examples of Ionic Liquid-Mediated Synthesis of Heterocyclic Compounds

Starting Material(s)ProductIonic LiquidReaction ConditionsYield (%)Reference
p-methylbenzaldehyde, 2-amino-5-methylpyridine, and cyclohexyl isocyanide3-aminoimidazo[1,2-α]pyridines[bmim][Br]Room temperature, 12 hours25 umk.pl
Isatin/acenaphthoquinone, anilines, and 3-mercaptopropionic acidSpiro-thiazine derivatives[bmim][PF6]Not specifiedGood to excellent ias.ac.in
4-hydroxy-2H-chromen-2-one, various aldehydes, and urea/thioureaChromeno[b]pyrimidine derivatives1-Ethyl-3-methylimidazolium acetate65-70 °C, 90-120 min86-90 eurekaselect.com
1-methyl imidazole (B134444) and butyl bromide1-butyl-3-methylimidazolium bromideAcetonitrile (solvent)Reflux, 48 hours92 mdpi.com

Reactivity and Transformational Chemistry of 3 Bromo 4 Methylpyridazine

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 3-position of the pyridazine (B1198779) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring, which can stabilize the intermediate Meisenheimer complex formed during the reaction. A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom bonds.

Common nucleophiles for this transformation include amines, alkoxides, and thiolates. For instance, the reaction with amines or alkoxides would yield the corresponding 3-amino-4-methylpyridazines or 3-alkoxy-4-methylpyridazines, respectively. The reaction conditions for such substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.

While specific studies detailing the nucleophilic substitution reactions of 3-Bromo-4-methylpyridazine are not extensively documented in publicly available literature, the general reactivity of halopyridazines suggests that such transformations are feasible. For example, studies on related 3-bromopyridine (B30812) derivatives have shown that they undergo nucleophilic substitution with various nucleophiles. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The bromine atom at the 3-position serves as an effective coupling partner in these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org In the case of this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 3-position.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are sparse in the literature, studies on structurally similar compounds provide insight into the potential reaction conditions. For instance, the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids has been reported to proceed using a palladium catalyst such as Pd(PPh3)4 in the presence of a base like sodium carbonate. nih.gov

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling of a Bromopyridazine Derivative

ParameterConditionReference
Substrate3-bromo-6-(thiophen-2-yl)pyridazine nih.gov
Coupling Partner(Hetero)aryl-boronic acids nih.gov
CatalystPd(PPh3)4 (5 mol %) nih.gov
Base2 M aqueous Na2CO3 nih.gov
SolventDME/ethanol nih.gov
Temperature80 °C nih.gov

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org This reaction would allow for the introduction of an alkynyl group at the 3-position of this compound, leading to the formation of 3-alkynyl-4-methylpyridazines. These products can serve as versatile intermediates for further synthetic transformations.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction provides a direct method for the introduction of primary or secondary amine functionalities at the 3-position of this compound. A wide range of amines can be used as coupling partners, leading to a diverse array of 3-amino-4-methylpyridazine derivatives. libretexts.org

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu or Cs2CO3). wikipedia.orgchemspider.com The choice of ligand and base is crucial for the success of the reaction and depends on the specific substrates being coupled. nih.gov Although detailed studies on this compound are limited, the Buchwald-Hartwig amination has been successfully applied to various bromopyridines, demonstrating its utility for this class of compounds. chemspider.com

General Parameters for Buchwald-Hartwig Amination

ComponentExamplesReference
Palladium PrecursorPd(OAc)2, Pd2(dba)3 wikipedia.orgchemspider.com
LigandBINAP, XPhos, RuPhos chemspider.comnih.gov
BaseNaOt-Bu, Cs2CO3, K3PO4 chemspider.comnih.gov
SolventToluene, Dioxane, THF libretexts.org

Other Transition Metal-Catalyzed Coupling Transformations

In addition to the aforementioned reactions, this compound can potentially participate in other transition metal-catalyzed cross-coupling reactions. For example, the Heck reaction could be employed to introduce alkenyl groups at the 3-position. Furthermore, palladium-catalyzed cyanation reactions could be used to install a nitrile group, providing a valuable synthetic handle for further transformations. While specific examples for this compound are not well-documented, these reactions are generally applicable to a wide range of aryl bromides.

Functionalization of the Methyl Group

The methyl group at the 4-position of the pyridazine ring is also a site for potential chemical modification. The reactivity of this methyl group is influenced by the adjacent pyridazine ring. It can undergo a variety of transformations, including oxidation, halogenation, and condensation reactions.

Reactions Involving the Pyridazine Nitrogen Atoms

The nitrogen atoms of the pyridazine ring in this compound are key centers of reactivity, participating in reactions that lead to the formation of N-oxides and pyridazinium salts. This reactivity is a characteristic feature of pyridazine and its derivatives, allowing for a variety of chemical transformations.

One of the fundamental reactions involving the pyridazine nitrogen is N-alkylation. This process results in the formation of pyridazinium salts. The N-alkylation of pyridazines is a common method for synthesizing precursors to various heterocyclic compounds. For instance, the reaction of pyridazines with 2-bromoacetophenones in acetone (B3395972) at room temperature yields pyridazinium bromides. lew.ronih.gov These salts are stable intermediates that can be used in subsequent reactions, such as 1,3-dipolar cycloadditions, to construct more complex molecules like pyrrolo[1,2-b]pyridazines. lew.rolew.ro The general principle of N-alkylation can be extended to this compound, where it is expected to react with alkylating agents to form the corresponding N-alkyl-3-bromo-4-methylpyridazinium salts.

Another significant reaction at the nitrogen atoms is N-oxidation. The oxidation of pyridines and their derivatives to the corresponding N-oxides is a well-established transformation, often carried out using oxidizing agents like hydrogen peroxide in acetic acid. rsc.org While specific studies on the N-oxidation of this compound are not detailed in the provided search results, the general reactivity of similar heterocyclic systems suggests that it would undergo oxidation to form this compound N-oxide. Pyridine (B92270) N-oxides are versatile intermediates in organic synthesis. abertay.ac.uk

The quaternization of pyridines, a specific type of N-alkylation, is another important reaction. Microwave-assisted quaternization has been shown to be an efficient method for achieving high degrees of quaternization in relatively short reaction times. researchgate.net This technique could potentially be applied to this compound to synthesize quaternary pyridazinium salts efficiently.

The table below summarizes the expected reactions involving the nitrogen atoms of this compound, based on the known reactivity of related pyridazine and pyridine compounds.

Reaction TypeReagents and ConditionsExpected Product
N-AlkylationAlkyl halides (e.g., 2-bromoacetophenones) in a solvent like acetone at room temperature. lew.ronih.govN-Alkyl-3-bromo-4-methylpyridazinium halide
N-OxidationHydrogen peroxide in acetic acid. rsc.orgThis compound N-oxide
QuaternizationAlkylating agents (e.g., 1-bromohexane) with microwave heating. researchgate.netN-Alkyl-3-bromo-4-methylpyridazinium salt

Mechanistic Investigations and Elucidation of Reaction Pathways

Detailed Reaction Mechanisms for Bromine Functionalization and Substitution

The bromine atom at the 3-position of the 3-Bromo-4-methylpyridazine ring is a key functional group that dictates much of its reactivity, particularly in nucleophilic substitution reactions. The electron-deficient nature of the pyridazine (B1198779) ring, caused by the presence of two adjacent nitrogen atoms, makes it susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

The substitution of the bromine atom on this compound typically proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of aryl halides activated by electron-withdrawing groups, a role fulfilled by the pyridazine ring itself. wikipedia.orgbyjus.commasterorganicchemistry.com The reaction mechanism involves two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (Nu-) attacks the carbon atom bonded to the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge in this complex is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms, which helps to stabilize the intermediate. The presence of the methyl group at the 4-position can exert a modest electronic and steric influence on the stability and formation of this complex.

Departure of the Leaving Group: The aromaticity of the pyridazine ring is restored by the elimination of the bromide ion (Br-), which is a good leaving group. This step is typically fast and results in the formation of the substituted product.

Synthesis and Bromination:

While specific literature on the direct synthesis and bromination of 4-methylpyridazine (B73047) to yield this compound is scarce, analogous syntheses of substituted pyridazines often involve cyclization reactions. For instance, pyridazine rings can be constructed through inverse-electron-demand Diels-Alder reactions of tetrazines with appropriate dienophiles. rsc.orgrsc.orgorganic-chemistry.org Subsequent functionalization, such as bromination, would then be required to introduce the bromine atom. The synthesis of related bromo-pyridines often involves multi-step sequences starting from amino- or nitro-precursors. chemicalbook.comgoogle.com

Understanding Regioselectivity and Stereoselectivity in Pyridazine Transformations

The substituents on the pyridazine ring, namely the bromine at the 3-position and the methyl group at the 4-position, play a crucial role in directing the outcome of further chemical transformations.

Regioselectivity:

In reactions involving this compound, such as further electrophilic or nucleophilic attack, the regioselectivity is governed by the electronic properties of the substituted pyridazine ring. The two nitrogen atoms significantly lower the electron density of the ring carbons, making them less susceptible to electrophilic attack. Conversely, these positions are activated towards nucleophilic attack.

The existing substituents further modulate this reactivity:

The bromo group is an electron-withdrawing group via induction but can also act as a weak ortho-, para-director in electrophilic aromatic substitution on less deactivated rings. However, in the electron-poor pyridazine system, its primary role is to serve as a leaving group in nucleophilic substitutions.

The methyl group is an electron-donating group through hyperconjugation and induction, which can slightly activate the ring. Its position at C4 will influence the electron distribution and may direct incoming reagents.

In reactions where a pyridyne intermediate might be formed, such as under strongly basic conditions, the regioselectivity of nucleophilic addition is influenced by the polarization of the aryne triple bond. Substituents can induce a distortion in the pyridyne intermediate, leading to preferential attack at one of the two carbons of the formal triple bond. nih.gov

Stereoselectivity:

For reactions involving the formation of new chiral centers from this compound, stereoselectivity becomes an important consideration. For instance, in asymmetric cross-coupling reactions or cycloadditions, the stereochemical outcome can be influenced by chiral catalysts, ligands, or auxiliaries. While specific studies on stereoselective reactions of this compound are not widely reported, general principles of asymmetric synthesis would apply. The approach of reactants to the pyridazine ring can be influenced by the steric bulk of the existing substituents, potentially leading to diastereoselectivity in certain reactions.

Catalytic Effects and Ligand Influence in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The choice of catalyst and, particularly, the ligand coordinated to the metal center is critical for the success of these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a versatile method for the arylation or vinylation of this compound. The general catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The choice of ligand on the palladium catalyst significantly impacts the reaction's efficiency. Electron-rich and bulky phosphine (B1218219) ligands, such as those of the dialkylbiarylphosphine class, are often employed to promote the oxidative addition and reductive elimination steps. nih.gov For the Suzuki-Miyaura coupling of heteroaryl chlorides, catalysts with electron-rich phosphine ligands have shown high activity. acs.org

Table 4.3.1: Common Catalysts and Ligands for Suzuki-Miyaura Coupling of Bromo-heterocycles

Catalyst PrecursorLigandTypical BaseCommon Solvents
Pd(PPh3)4Triphenylphosphine (PPh3)Na2CO3, K2CO3Toluene, DME, Dioxane
PdCl2(dppf)1,1'-Bis(diphenylphosphino)ferrocene (dppf)K3PO4, Cs2CO3Dioxane, DMF
Pd(OAc)2SPhos, XPhosK3PO4, K2CO3Toluene, Dioxane

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts. organic-chemistry.orglibretexts.org The catalytic cycle is similar to the Suzuki-Miyaura reaction but involves a copper-acetylide intermediate in the transmetalation step. Copper-free Sonogashira protocols have also been developed. nih.gov

The choice of palladium catalyst, ligand, copper source, base, and solvent are all crucial for optimizing the reaction conditions.

Kinetic and Thermodynamic Aspects of Pyridazine Reactivity

The reactivity of this compound is fundamentally governed by kinetic and thermodynamic factors.

Kinetic Aspects:

The rate of reactions involving this compound, such as nucleophilic substitution, is dependent on the activation energy of the rate-determining step. In the SNAr mechanism, the formation of the Meisenheimer complex is typically the slow step. libretexts.org The stability of this intermediate, influenced by the electronic effects of the pyridazine nitrogens and the substituents, directly impacts the activation barrier. Computational studies on related pyridazine derivatives can provide insights into the transition state energies and reaction kinetics. researchgate.netmdpi.com

Thermodynamic Aspects:

For a reaction to be thermodynamically favorable, the products must be more stable than the reactants. In substitution and cross-coupling reactions of this compound, the formation of a stronger bond to the pyridazine ring compared to the C-Br bond contributes to a negative enthalpy change, driving the reaction forward. The stability of the final products, influenced by factors such as resonance and steric interactions, determines the position of the chemical equilibrium.

Computational and Theoretical Chemistry Studies of 3 Bromo 4 Methylpyridazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic behavior within a molecule. These calculations are essential for predicting a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. aps.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. aps.org DFT calculations for 3-bromo-4-methylpyridazine would involve determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. irjweb.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com A small gap indicates that the molecule is more polarizable and more reactive. wikipedia.orgresearchgate.net For this compound, computational analysis would pinpoint the spatial distribution of these orbitals. It is expected that the HOMO would be distributed over the electron-rich pyridazine (B1198779) ring and potentially the bromine atom, while the LUMO would be located over the electron-deficient regions of the ring system. wuxibiology.com

Table 1: Illustrative Frontier Orbital Data for Pyridazine Derivatives

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Pyridazine (Example) -7.0 to -6.5 -1.5 to -1.0 5.0 to 5.5
Substituted Pyridazine (Example) -6.8 to -6.3 -1.8 to -1.3 4.5 to 5.0

Note: Data are representative values for pyridazine systems to illustrate typical computational outputs and are not specific experimental values for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate different regions of electrostatic potential. wolfram.com

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.net

Green: Represents areas of neutral or near-zero potential. researchgate.net

For this compound, an MEP analysis would likely show negative potential (red) around the two nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them sites for protonation or coordination with metal ions. uni-muenchen.de Regions of positive potential (blue) might be found on the hydrogen atoms of the methyl group and near the carbon atom attached to the bromine, while the bromine atom itself could exhibit both positive (at the σ-hole) and negative (around the equatorial region) potential, influencing its ability to form halogen bonds. chemrxiv.org

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, including vibrational frequencies which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. nih.govsemanticscholar.org

These theoretical calculations are crucial for assigning experimental vibrational spectra. researchgate.net For this compound, a computed vibrational spectrum would help identify characteristic stretching and bending modes, such as C-H, C=N, C=C, and C-Br vibrations. scispace.com Comparing the calculated frequencies with experimental data allows for a detailed and confident assignment of the observed spectral bands. nih.gov Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity. scispace.com

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed picture of molecular behavior, including conformational changes and intermolecular interactions. nih.gov

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for studying its interactions with solvent molecules or a biological receptor. mdpi.com Simulations in a solvent box (e.g., water or an organic solvent) can reveal information about solvation shells, diffusion, and the dynamics of intermolecular interactions like hydrogen bonding. By analyzing the trajectory of the simulation, one can understand how the molecule behaves in a condensed phase, which is often more relevant to experimental conditions than gas-phase quantum calculations. nih.gov

In Silico Prediction of Reactivity, Selectivity, and Reaction Outcomes

In silico methods encompass a wide range of computational techniques used to predict chemical reactivity and the outcome of reactions without performing the actual experiment. These predictions can be based on the electronic properties derived from quantum chemical calculations or through more specialized simulations of reaction pathways.

For this compound, the electronic structure data from DFT calculations (Section 5.1.1) and FMO analysis (Section 5.1.2) can be used to predict its reactivity. For example, the MEP map can identify the most likely sites for electrophilic and nucleophilic attack, guiding the prediction of regioselectivity in reactions. ucj.org.ua Furthermore, computational models can be used to calculate the activation energies for different potential reaction pathways. By comparing the energy barriers of competing pathways, it is possible to predict which product is kinetically favored. This approach is invaluable for designing synthetic routes and understanding reaction mechanisms at a molecular level.

Application of Machine Learning and QSAR Models for Pyridazine Derivatives

The study of pyridazine derivatives has increasingly benefited from computational approaches, particularly through the application of machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models. These methods are instrumental in elucidating the connection between the chemical structure of pyridazine compounds and their biological or chemical properties, thereby guiding the design of new molecules with desired functionalities.

QSAR models establish a mathematical relationship between the chemical structure and a specific activity. In the context of pyridazine derivatives, 2D-QSAR models have been successfully employed. For instance, a statistically significant 2D-QSAR model was developed to validate the vasorelaxant activity of a series of novel 3,6-disubstituted pyridazines. nih.gov This model demonstrated a strong correlation between the structural features of the compounds and their biological activity. nih.gov Similarly, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to explore the binding mechanism of pyrazolo[3,4-d]pyridazinone derivatives as potential anticancer agents targeting the FGFR1 enzyme. tandfonline.com The high predictive power of these models indicates their reliability in forecasting the bioactivities of new inhibitors. tandfonline.com

Machine learning methodologies offer a more advanced approach to modeling the properties of pyridazine derivatives. One study focused on predicting the corrosion inhibition efficiency (CIE) of pyridazine compounds using a quantitative structure-property relationship (QSPR) framework. researchgate.net This research evaluated several ML models, including gradient boosting (GB), random forest (RF), and k-nearest neighbor (KNN). researchgate.net A key finding was that the predictive accuracy of these models was significantly enhanced by incorporating virtual samples generated via a kernel density estimation (KDE) function during the training phase. researchgate.net This augmentation improved the correlation between molecular features and the target property, leading to more precise predictions. researchgate.net

The research findings from these computational studies provide valuable insights into the structure-property relationships of pyridazine derivatives. In a QSAR study on pyridazinone derivatives with fungicidal activity, it was determined that atomic net charges and the logarithm of the partition coefficient (log P) were key factors influencing their effectiveness. asianpubs.org For the pyrazolo-pyridazinone derivatives targeting FGFR1, 3D-QSAR contour maps revealed essential structural requirements for potent inhibition. tandfonline.com

The performance of these computational models is typically evaluated using various statistical metrics. The tables below summarize the performance of different ML and QSAR models applied to pyridazine derivatives.

Table 1: Performance of Machine Learning Models for Predicting Corrosion Inhibition Efficiency of Pyridazine Derivatives

Model Metric Value (Without Virtual Samples) Value (With 1000 Virtual Samples)
Gradient Boosting (GB) -0.33 0.97
RMSE 9.20 1.57
Random Forest (RF) -0.20 0.96
RMSE 9.07 1.81
K-Nearest Neighbor (KNN) -0.17 0.95
RMSE 8.60 2.12

Data sourced from a study on machine learning for pyridazine corrosion inhibitors. researchgate.net

Table 2: Statistical Validation of a 2D-QSAR Model for Vasorelaxant Pyridazine Derivatives

Parameter Value
0.811782
R²cvOO 0.7153
R²cvMO 0.7209
F 17.9708
9.65226 × 10⁻⁸

Data from a 2D-QSAR study on pyridazine derivatives with vasorelaxant activity. nih.gov

Table 3: Statistical Parameters for 3D-QSAR Models of Pyrazolo-pyridazinone Derivatives

Model
CoMFA 0.765 0.981
CoMSIA 0.789 0.987

Data from a 3D-QSAR study on FGFR1 inhibitors. tandfonline.com

These computational studies underscore the power of machine learning and QSAR models in advancing the research and development of pyridazine-based compounds for a variety of applications, from medicine to materials science. nih.govtandfonline.comresearchgate.net

Advanced Spectroscopic Characterization and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 3-Bromo-4-methylpyridazine, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group and the two aromatic protons on the pyridazine (B1198779) ring. The methyl protons would likely appear as a singlet in the upfield region, typically around δ 2.5-2.8 ppm. The chemical shifts of the two pyridazine ring protons are influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The proton at the 5-position (adjacent to the carbon with the methyl group) would likely resonate at a different chemical shift than the proton at the 6-position (adjacent to a nitrogen atom). Their expected chemical shifts would be in the aromatic region, likely between δ 7.0 and 9.0 ppm. Spin-spin coupling between these two adjacent protons would result in a doublet for each signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. This compound has five distinct carbon atoms. The methyl carbon would appear at a high field, typically around δ 20-25 ppm. The four carbons of the pyridazine ring would resonate in the downfield region (δ 120-160 ppm). The carbon atom bonded to the bromine (C3) would be significantly influenced by the halogen's electronic effects. The other ring carbons (C4, C5, and C6) would also have characteristic chemical shifts based on their position relative to the nitrogen atoms and the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃~2.6~22
C3-~135
C4-~145
H5~7.5~125
H6~8.8~150

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its structural components. Key expected absorptions include:

C-H stretching vibrations of the aromatic pyridazine ring, typically appearing in the 3000-3100 cm⁻¹ region.

C-H stretching vibrations of the methyl group, expected around 2850-3000 cm⁻¹.

C=N and C=C ring stretching vibrations of the pyridazine ring, which would produce a series of bands in the 1400-1600 cm⁻¹ region.

C-H bending vibrations of the methyl group and the aromatic ring, appearing in the 1000-1450 cm⁻¹ range.

C-Br stretching vibration , which is expected to be observed in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching vibrations of the pyridazine ring would likely produce strong Raman signals. The C-Br stretch may also be observable in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050-31003050-3100
Methyl C-H Stretch2900-29802900-2980
C=N/C=C Ring Stretch1450-16001450-1600
C-H Bend1000-14001000-1400
C-Br Stretch500-650500-650

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₅H₅BrN₂), HRMS would confirm the molecular formula by providing a highly accurate mass measurement. Due to the presence of bromine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for such heterocyclic compounds could involve the loss of the bromine atom, the methyl group, or cleavage of the pyridazine ring. Analysis of these fragment ions would help to piece together the molecular structure and confirm the connectivity of the atoms.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺171.96/173.96Molecular ion (⁷⁹Br/⁸¹Br isotopes)
[M-Br]⁺93.05Loss of bromine atom
[M-CH₃]⁺156.95/158.95Loss of methyl group
[C₄H₃N₂]⁺79.03Fragment from ring cleavage

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous three-dimensional model of the molecule.

This technique would confirm the planarity of the pyridazine ring and provide the exact positions of the bromine atom and the methyl group. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any potential intermolecular interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the compound. While no published crystal structure for this compound is currently available, data from related substituted pyridazines suggest that the ring would be largely planar.

Interactive Data Table: Predicted Crystallographic Parameters for this compound (Hypothetical)

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-Br Bond Length~1.90 Å
C-N Bond Lengths~1.33 - 1.35 Å
C-C Bond Lengths (ring)~1.38 - 1.42 Å

Applications and Research Perspectives of 3 Bromo 4 Methylpyridazine and Its Derivatives

Role as Chemical Building Blocks in Complex Organic Synthesis

Organic building blocks are fundamental functionalized molecules that serve as the starting components for the bottom-up assembly of complex molecular architectures. nih.gov 3-Bromo-4-methylpyridazine exemplifies such a building block, primarily due to the reactivity of its bromine substituent. This bromine atom can be readily substituted or engaged in various cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

The presence of the bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. rsc.org These reactions are cornerstones of modern organic synthesis, enabling chemists to methodically construct elaborate molecular frameworks from simpler precursors. For instance, the pyridazine (B1198779) core can be coupled with a variety of boronic acids (in Suzuki coupling) or alkenes (in Heck coupling) to introduce diverse functional groups and build molecular complexity. The ability to form 3,4-disubstituted pyridazines with high regiocontrol is of significant interest, and methods like the inverse electron demand Diels-Alder (iEDDA) reaction have been explored to synthesize functionalized 3-bromo-pyridazines, which can then undergo further downstream functionalization via cross-coupling protocols. frontiersin.org This strategic utility allows researchers to design and execute new synthetic pathways, leading to the discovery of novel compounds in fields ranging from pharmaceuticals to materials science. rsc.org

Applications in Medicinal Chemistry Research

The pyridazine nucleus is a recognized pharmacophore in medicinal chemistry, forming the core structure of several therapeutic agents. nih.gov Its derivatives have been investigated for a wide spectrum of biological activities. This compound, as a key intermediate, provides a strategic entry point for the synthesis of diverse pyridazine-based compounds with potential therapeutic applications.

The development of therapeutics for nervous system disorders presents unique and significant challenges. nih.gov These challenges include the complexity of disease mechanisms, the need for validated targets, and the difficulty in developing predictive models and biomarkers. nih.govmdpi.com In this context, the discovery of novel molecular scaffolds that can be systematically modified to target specific neurological pathways is of high importance. Heterocyclic compounds are central to the development of agents that act on the central nervous system (CNS). The pyridazine scaffold, accessible from precursors like this compound, is featured in compounds designed to interact with key neurological targets. A primary example of this is the development of ligands for GABAA receptors, which are discussed in detail in section 7.2.3. The systematic exploration of pyridazine derivatives continues to be a strategy in the search for new treatments for a range of neurological and psychiatric disorders. researchgate.net

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org The inhibition of PDE4 increases intracellular cAMP levels, a mechanism that has been widely explored for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. frontiersin.org Research has shown that this compound can be utilized as a key building block in the preparation of potent PDE4 inhibitors. bldpharm.com

The development of PDE inhibitors often involves the synthesis of pyridazinone heterocycles. nih.govnih.gov Structure-activity relationship (SAR) studies on various pyridazinone-based inhibitors have revealed key structural requirements for potent and selective PDE4 inhibition. For example, in one series of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones, it was found that introducing a hydrophobic substituent at the pyridazinone N(2) position strongly promotes PDE4 inhibition. nih.govnih.gov The ability to use this compound as a starting material allows for the systematic modification of the pyridazine core to optimize binding affinity and selectivity for PDE4 subtypes (PDE4A, B, C, D), which is crucial for balancing therapeutic efficacy with potential side effects. mdpi.comnih.gov

PDE4 Inhibitor ClassKey Structural FeatureRationale for Development
Roflumilast-basedDichloropyridineHigh-affinity binding to PDE4B and PDE4D. mdpi.com
Cilomilast-basedCarboxylcyclohexyl & cyclopentyletherBinds tightly to the Q pocket of PDE4B and PDE4D. mdpi.com
Pyridazinone-basedPyridazinone heterocycleLactam functionality is a critical determinant for activity. nih.govnih.gov

The γ-aminobutyric acid type A (GABAA) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system and a major target for drugs used to treat anxiety, epilepsy, and sleep disorders. nih.govmdpi.com The pyridazine scaffold has been successfully incorporated into ligands that modulate GABAA receptor activity.

Specifically, arylaminopyridazine derivatives of GABA have been identified as selective and potent antagonists of the GABAA receptor. mdpi.comresearchgate.net Structure-activity studies in this class of compounds highlighted the importance of the substitution pattern on the pyridazine ring. For instance, the compound SR 95103, [2-(3-carboxypropyl)-3-amino-4-methyl-6-phenylpyridazinium chloride], demonstrated selective and competitive antagonism at the GABAA receptor site. mdpi.com This research underscored that a butyric acid moiety linked to the N(2) nitrogen of a 3-aminopyridazine (B1208633) core produces GABA-antagonistic properties, with the highest potency achieved when an aromatic system is present at the 6-position of the pyridazine ring. mdpi.com The synthetic accessibility of substituted pyridazines, including those derived from this compound, facilitates the exploration of this chemical space for novel GABAA receptor modulators. bldpharm.com

The search for novel anticancer agents is a driving force in medicinal chemistry, and heterocyclic scaffolds are prominent in the design of kinase inhibitors. The pyridazine core and its bioisosteric relatives, such as the pyrazolo[3,4-d]pyrimidine system, are key structural motifs in the development of inhibitors for several important cancer targets. mdpi.com

EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. While common scaffolds for EGFR inhibitors include quinazolines, bldpharm.comscienceopen.com research into other heterocyclic systems is ongoing. Pyrido[3,4-d]pyrimidine scaffolds have been designed as irreversible EGFR tyrosine kinase inhibitors (TKIs) to overcome drug resistance. The synthesis of such fused pyrimidine (B1678525) systems can conceptually begin from appropriately substituted pyridine (B92270) or pyridazine precursors.

CDK-2 Inhibitors: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment. The pyrazolo[3,4-d]pyrimidine scaffold, which can be considered a purine (B94841) bioisostere, has shown great potential for CDK inhibition. mdpi.com A number of pyrazolopyrimidine derivatives have been designed and synthesized as novel CDK2 inhibitors, with some compounds showing significant inhibitory activity at nanomolar concentrations. mdpi.com

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA single-strand break repair. researchgate.net PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). While many established PARP inhibitors like Olaparib feature a phthalazinone core, frontiersin.org research continues into novel heterocyclic scaffolds. Pyridazine-containing conjugates have been designed and investigated as potential PARP-1 inhibitors, demonstrating that this scaffold can be effectively utilized to target the enzyme's active site. scienceopen.com

TargetScaffold ClassExample Compound Activity
EGFRPyrido[3,4-d]pyrimidineCompound 25h : IC₅₀ = 23.3 nM (EGFRL858R/T790M)
CDK2Pyrazolo[3,4-d]pyrimidineCompound 15 : IC₅₀ = 0.061 µM (CDK2/cyclin A2) mdpi.com
PARP-1ChloropyridazinoxyphenylCompounds 3c, 3d, 3e : Comparable efficiency to Olaparib scienceopen.com

Emerging and re-emerging viral infections pose a continuous threat to global public health, necessitating the development of new antiviral agents. The Zika virus (ZIKV), a flavivirus associated with severe neurological complications, is a significant concern, yet no approved antiviral therapy is currently available.

Research into small-molecule inhibitors of ZIKV has explored various heterocyclic scaffolds. The pyrazolo[3,4-d]pyrimidine core, which is structurally related to pyridazine, has been identified as a promising scaffold for ZIKV inhibitors. In one study, a series of 1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs were synthesized and evaluated for their ability to interfere with ZIKV infection. rsc.org The synthesis of these compounds began with a bromo-substituted precursor, specifically 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, highlighting the strategic importance of bromo-heterocycles in building antiviral drug candidates. rsc.org The bromine atom serves as a synthetic handle, allowing for further molecular elaboration through reactions like Stille coupling to construct the final target molecules. rsc.org While this specific study did not start from this compound itself, it provides a strong proof-of-concept for how such building blocks are employed in the synthesis of potent antiviral agents against targets like ZIKV. Other pyridazine derivatives have also shown antiviral activity against different viruses, such as Hepatitis A virus (HAV). nih.gov

Virus TargetScaffold ClassKey Synthetic Precursor
Zika Virus (ZIKV)1H-Pyrazolo[3,4-d]pyrimidine3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine rsc.org
Hepatitis A Virus (HAV)Fused Pyridazine4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones nih.gov

Research into Anti-inflammatory, Antimicrobial, and Antidiabetic Agents

The pyridazine scaffold is a prominent feature in many compounds investigated for their therapeutic potential. While direct research on this compound is emerging, the broader class of pyridazine derivatives has shown significant promise as anti-inflammatory, antimicrobial, and antidiabetic agents.

Anti-inflammatory Agents: The pyridazinone core, structurally related to pyridazine, is a well-established scaffold for the development of anti-inflammatory drugs with potentially lower ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). oup.comoup.comnih.gov Research has shown that certain pyridazinone derivatives effectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. researchgate.net For instance, pyrazolo[3,4-d]pyridazine derivatives have been synthesized and shown to reduce inflammation in animal models by modulating the expression of inflammatory markers like TNF-α and IL-22. nih.gov The anti-inflammatory potential of these compounds suggests that this compound could serve as a valuable intermediate for synthesizing novel and more effective anti-inflammatory agents.

Antimicrobial Agents: Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activity. Studies have reported their effectiveness against various bacterial and fungal strains. medwinpublishers.comnih.gov For example, certain pyridazinium compounds have shown activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans. mdpi.com The introduction of a trifluoromethyl moiety to the pyridazine skeleton has been found to increase antimicrobial activity. nih.gov Furthermore, pyrazine-based chalcones containing bromine have exhibited potent anti-staphylococcal activity. taylorfrancis.com Given these findings, derivatives of this compound are being explored for the development of new antimicrobial drugs to combat resistant pathogens. organic-chemistry.org

Antidiabetic Agents: The pyridazine nucleus is also a key component in the design of potential antidiabetic drugs. liberty.edunih.gov Researchers have synthesized and evaluated various pyridazine analogs for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. researchgate.net Pyridine derivatives, which share structural similarities with pyridazines, have also been extensively studied for their antidiabetic properties, including the inhibition of α-glucosidase and α-amylase. mdpi.comgoogle.com Specifically, substituted pyrazolo[3,4-b]pyridine derivatives have shown promising results as α-amylase inhibitors. mdpi.com This body of research indicates that this compound could be a valuable starting material for the synthesis of novel compounds for the management of diabetes mellitus.

Table 1: Investigated Biological Activities of Pyridazine Derivatives

Derivative ClassBiological ActivityKey Findings
PyridazinonesAnti-inflammatoryInhibit COX-2 enzyme with potentially low ulcerogenic effects. oup.comoup.comnih.govresearchgate.net
Pyrazolo[3,4-d]pyridazinesAnti-inflammatoryReduce levels of inflammatory markers such as TNF-α. nih.gov
Pyridazinium CompoundsAntimicrobialActive against various Gram-positive and Gram-negative bacteria and fungi. mdpi.com
Brominated Pyrazine (B50134) ChalconesAntimicrobialShow significant activity against Staphylococcus aureus. taylorfrancis.com
Pyridazine AnalogsAntidiabeticInhibit α-amylase, a key enzyme in carbohydrate metabolism. researchgate.netliberty.edu
Pyrazolo[3,4-b]pyridinesAntidiabeticAct as potent inhibitors of the α-amylase enzyme. mdpi.com

Applications in Agrochemical Research

The structural features of this compound make it a valuable building block in the synthesis of agrochemicals, particularly herbicides and fungicides. The pyridazine ring is present in several commercially successful agricultural products. lifechemicals.com

Herbicides: Pyridazine derivatives have a history of use as herbicides, with some compounds targeting the phytoene (B131915) desaturase (PDS) enzyme, which is crucial for carotenoid biosynthesis in plants. acs.org Norflurazon is a commercial pyridazine herbicide that acts on this target. acs.org Recent research has focused on developing new pyridazine-based herbicides with improved efficacy. For instance, novel 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have demonstrated excellent herbicidal activities. nih.gov Studies on 3-halo-6-phenoxypyridazines have also revealed significant pre-emergent herbicidal effects. oup.com The synthesis of such compounds often involves intermediates like this compound, highlighting its importance in developing new crop protection solutions. researchgate.netresearchgate.net

Fungicides: The pyridazine scaffold is also investigated for its fungicidal properties. Certain tetrasubstituted pyridazines have been found to be potent fungicides that act by promoting tubulin polymerization, thereby disrupting the microtubule dynamics in fungi. researchgate.net Hydrazine-based compounds, which can be used in the synthesis of pyridazines, have also shown fungicidal activity against pathogens like Candida albicans. nih.govmdpi.com The development of new pyridazine-fluorine derivatives has shown that the introduction of fluorine can enhance antifungal activity. nih.gov These findings underscore the potential of this compound as a precursor for novel fungicides to protect crops from various diseases.

Table 2: Agrochemical Applications of Pyridazine Derivatives

ApplicationTarget/MechanismExample Derivative Class
HerbicidePhytoene Desaturase (PDS) Inhibition4-(3-Trifluoromethylphenyl)pyridazines nih.gov
HerbicidePre-emergent activity3-Halo-6-phenoxypyridazines oup.com
FungicideTubulin Polymerization PromotionTetrasubstituted Pyridazines researchgate.net
FungicideGeneral Antifungal ActivityPyridazine-Fluorine Derivatives nih.gov

Contributions to Materials Science

The unique electronic and structural properties of the pyridazine ring make it a valuable component in the design of advanced materials. Research is ongoing into the use of this compound and its derivatives in polymers, coatings, coordination chemistry, and organic electronics.

The pyridazine core can be incorporated into polymer backbones to create materials with specific electronic and photophysical properties. Researchers have synthesized new pyridazine-based monomers and polymers for applications in organic solar cells. nih.govresearchgate.net The solid-phase synthesis of pyridazine derivatives has also been explored, which could facilitate the development of novel polymeric materials. oup.comtaylorfrancis.com While specific applications in coatings are less documented, the use of pyridine salts of aromatic sulfonic acids as curing catalysts in surface coating compositions suggests that pyridazine-based compounds could find similar utility. google.com

The nitrogen atoms in the pyridazine ring can act as donor atoms, allowing pyridazine derivatives to function as ligands in coordination chemistry. nih.gov These ligands can bind to metal ions to form coordination compounds with diverse structures and properties. mdpi.comnih.gov The resulting metal complexes have potential applications in catalysis and materials science. The rich coordination chemistry of pyridine-type ligands has been extensively used to incorporate various metal ions into functional materials, and pyridazine-based ligands are expected to offer similar versatility.

Pyridazine and its isomers, pyrazine and pyrimidine, are being investigated for their potential in organic electronics due to their distinct electronic properties. liberty.eduliberty.edu Theoretical studies have shown that the incorporation of nitrogen atoms into an aromatic ring, as in pyridazine, can tune the electronic and optical properties of the material. Pyridazine derivatives have been synthesized and evaluated for their optical and electronic properties, with some showing potential as nonlinear optical materials and components in organic light-emitting diodes (OLEDs). mdpi.com The electron-deficient nature of the pyridazine ring makes it a suitable component for creating push-pull chromophores with applications in optoelectronics. The synthesis of pyridazine-based materials for use as organic semiconductors is an active area of research, with potential applications in thin-film transistors and other electronic devices. liberty.edu

Absence of Publicly Available Research Hinders Comprehensive Analytical Profile of this compound

Despite a thorough search of scientific literature and chemical databases, detailed research findings on the analytical chemistry applications for the detection and quantification of the chemical compound this compound are not publicly available. This scarcity of specific data prevents a comprehensive overview of established methods for its analysis.

While general analytical techniques for pyridazine derivatives and pharmaceutical impurities are well-documented, specific methodologies, validation data, and research findings pertaining solely to this compound remain elusive. The CAS number for this compound is 1416373-61-9.

In the broader context of analyzing related compounds, such as other pyridazine derivatives, a variety of analytical techniques are commonly employed. These include chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and structural elucidation. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are also fundamental in the characterization of such compounds.

For instance, research on various pyridazine derivatives demonstrates the use of HPLC for separation and quantification, often in the context of pharmaceutical development and impurity profiling. Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, aiding in the identification of the compound and its potential metabolites or degradation products. NMR spectroscopy is invaluable for elucidating the precise molecular structure.

However, without specific studies on this compound, it is not possible to provide detailed experimental parameters, such as chromatographic conditions (e.g., column type, mobile phase, flow rate, and retention time), mass spectral data (e.g., characteristic fragment ions), or NMR spectral assignments (e.g., chemical shifts and coupling constants). Consequently, the creation of data tables with specific analytical parameters for this compound cannot be accomplished at this time.

The lack of published research in this specific area means that any laboratory tasked with the detection and quantification of this compound would likely need to develop and validate its own analytical methods. This process would involve selecting appropriate techniques based on the compound's physicochemical properties and the analytical requirements (e.g., sensitivity, selectivity, and sample matrix).

Q & A

What are the recommended synthetic routes for 3-Bromo-4-methylpyridazine, and how can reaction conditions be optimized for high yield?

Synthesis of brominated pyridazines typically involves halogenation or cross-coupling strategies. For this compound, a plausible route includes:

  • Halogenation : Direct bromination of 4-methylpyridazine using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperature (e.g., 40–60°C) .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids could introduce substituents post-bromination .
    Optimization Tips :
    • Use anhydrous conditions to minimize side reactions.
    • Monitor reaction progress via TLC or HPLC. Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc) .

How do analytical techniques differentiate this compound from its structural isomers?

Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl protons (~2.5 ppm) and pyridazine ring protons (downfield shifts due to electron-withdrawing Br).
    • ¹³C NMR : Distinct carbons adjacent to Br (C-3: ~110 ppm) and methyl (C-4: ~20 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 187 (C₅H₅BrN₂) with fragmentation patterns confirming Br presence .
  • Melting Point : Compare with literature values (e.g., 32–36°C for related bromopyridines) .

What challenges arise in achieving regioselective bromination of 4-methylpyridazine, and how are they addressed?

Regioselectivity is influenced by:

  • Electronic Effects : Electron-rich positions (e.g., para to methyl) are more reactive.
  • Steric Hindrance : Methyl groups at C-4 may direct bromination to C-3 .
    Solutions :
    • Use directing groups (e.g., Lewis acids like FeCl₃) to enhance selectivity.
    • Optimize solvent polarity (e.g., DCM vs. DMF) to control reaction pathways .

How can computational chemistry aid in predicting the reactivity of this compound in substitution reactions?

  • DFT Calculations : Predict electrophilic sites using Fukui indices. For example, C-3 Br may undergo nucleophilic substitution (SNAr) due to high electrophilicity .
  • Molecular Docking : Assess binding affinity in medicinal chemistry contexts (e.g., kinase inhibition) .
    Tools : Gaussian, ORCA, or AutoDock for modeling transition states and intermediates.

What are the methodological considerations for handling and storing this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition .
  • Safety :
    • Use fume hoods and PPE (gloves, goggles) due to potential toxicity.
    • Avoid exposure to moisture to prevent hydrolysis .

How do contradictory purity reports (e.g., >95% vs. >98%) impact experimental reproducibility, and how can researchers verify purity?

  • Verification Methods :
    • HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
    • Elemental Analysis : Confirm Br content matches theoretical values (e.g., 42.7% Br in C₅H₅BrN₂) .
      Best Practice : Source compounds from suppliers with third-party certifications (e.g., ISO) .

What advanced applications does this compound have in medicinal chemistry or materials science?

  • Pharmaceutical Intermediates : Serve as a precursor for kinase inhibitors or antiviral agents via Suzuki couplings .
  • Materials Science : Functionalize metal-organic frameworks (MOFs) for catalytic or sensing applications .
    Case Study : Analogous bromopyridazines are used in PET radiotracers for neuroimaging .

How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

  • Catalyst Screening : Test Pd(PPh₃)₄, XPhos, or SPhos ligands for improved activity .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance catalyst stability.
  • Temperature Control : Heat to 80–100°C for Pd-mediated couplings, monitored via in-situ IR .

What are the implications of steric and electronic effects on the reactivity of this compound in ring-functionalization reactions?

  • Steric Effects : Methyl at C-4 hinders electrophilic attack at C-5, favoring C-3 reactivity.
  • Electronic Effects : Br withdraws electron density, activating adjacent positions for nucleophilic substitution .
    Example : Amination at C-3 proceeds faster than at C-5 due to resonance stabilization .

How does the choice of purification method (e.g., recrystallization vs. chromatography) affect the scalability of this compound synthesis?

  • Recrystallization : Ideal for large-scale purification (solvent: ethanol/water), yielding >95% purity .
  • Chromatography : Necessary for removing trace isomers but less scalable. Use flash chromatography with gradient elution .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.